Mandestrobin

概述

描述

Mandestrobin is a novel fungicide with a methoxyacetamide structure, developed by Sumitomo Chemical Co., Ltd. It exhibits broad-spectrum antifungal activity, preventive and curative efficacy, translaminar ability, and long-lasting activity . This compound is effective against a variety of crop diseases, including those caused by the Sclerotiniaceae and Venturiaceae families .

准备方法

Synthetic Routes and Reaction Conditions: Mandestrobin is synthesized through a series of chemical reactions involving the formation of the methoxyacetamide structure. The synthetic route typically involves the reaction of 2,5-dimethylphenol with formaldehyde to form 2,5-dimethylphenoxymethyl alcohol. This intermediate is then reacted with methylamine and methoxyacetyl chloride to produce this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using the same chemical reactions as in the laboratory synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety .

化学反应分析

Types of Reactions: Mandestrobin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxylated derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the methoxyacetamide moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.

Major Products:

Oxidation: Hydroxylated this compound derivatives.

Reduction: Amine derivatives of this compound.

Substitution: Various substituted this compound compounds.

科学研究应用

Physiological Effects on Crop Yield

Increased Crop Yield

Mandestrobin has been shown to enhance the yield of various crops, particularly Brassica napus (rapeseed). In field trials conducted across Europe from 2010 to 2017, this compound treatment resulted in an average yield increase of 6.3% compared to untreated plants under disease-free conditions. This increase was statistically significant () . The physiological benefits of this compound include:

- Delayed Leaf Senescence: this compound treatment has been associated with prolonged green leaf area duration, which is crucial for photosynthesis and overall plant health.

- Chlorophyll Content Enhancement: Studies indicate that this compound increases chlorophyll content in treated plants, contributing to improved photosynthetic efficiency .

Mechanisms of Action

The physiological effects of this compound are believed to be linked to its influence on gene expression related to salicylic acid (SA) and jasmonic acid (JA) pathways. Specifically, this compound induces the expression of SA-responsive genes while downregulating JA-related genes, which may lead to enhanced chlorophyll retention and delayed senescence .

Environmental Impact and Degradation

Stability and Degradation

Research into the environmental behavior of this compound indicates that it is stable under various conditions. Hydrolysis studies have shown that this compound maintains its efficacy in agricultural applications, which is crucial for effective pest management . However, degradation studies reveal that this compound can break down when exposed to sunlight in aquatic environments, suggesting a need for careful management to minimize environmental impact .

Regulatory Status and Safety

Regulatory Approvals

this compound has undergone rigorous evaluation by regulatory bodies such as the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA). These evaluations assess its safety for human health and the environment. The compound is approved for use on various crops, including lettuce and strawberries, with established import tolerances to ensure safe levels in food products .

Case Studies

作用机制

Mandestrobin exerts its effects by inhibiting complex III on the mitochondrial respiratory chain of fungi. It binds at the quinone outside site on cytochrome b, blocking electron transfer between cytochrome b and cytochrome c1. This disruption halts the production of adenosine triphosphate, leading to the death of the fungal cells . Additionally, this compound has been shown to upregulate salicylate-related genes and downregulate jasmonate-related genes in treated plants .

相似化合物的比较

Mandestrobin belongs to the strobilurin class of fungicides, which are known as quinone outside inhibitors. Similar compounds include:

Azoxystrobin: Another strobilurin fungicide with a broad spectrum of activity.

Pyraclostrobin: Known for its additional physiological effects on treated plants, such as increased nitrate uptake.

Trifloxystrobin: Exhibits similar antifungal properties but with different efficacy profiles

Uniqueness of this compound: this compound’s unique methoxyacetamide structure and its combination of preventive and curative efficacy, along with its long-lasting activity, set it apart from other strobilurin fungicides .

生物活性

Mandestrobin is a novel fungicide belonging to the strobilurin class, known for its broad-spectrum antifungal activity and unique mechanisms of action. This article delves into the biological activity of this compound, focusing on its physiological effects, gene expression modulation, metabolism, and degradation pathways.

This compound exhibits its antifungal properties primarily through the inhibition of mitochondrial respiration in fungi, disrupting ATP production. This mechanism is similar to other strobilurins, which target the cytochrome bc1 complex in the electron transport chain. The compound has shown effectiveness against various fungal pathogens, including those affecting crops like wheat and rapeseed.

Physiological Effects

Recent studies have highlighted this compound's ability to modulate plant physiological responses. For instance, research on Arabidopsis thaliana indicated that this compound treatment led to significant changes in gene expression related to salicylic acid (SA) signaling pathways. Specifically:

- Upregulation of SA-related genes : Genes such as Glutaredoxin 480 (GRX480) and pathogenesis-related proteins (PR1 and PR5) were significantly upregulated following treatment with this compound .

- Downregulation of jasmonic acid (JA)-related genes : Conversely, JA-responsive genes like MYC4 and VSP1 were downregulated, suggesting an antagonistic relationship between SA and JA pathways in response to this compound .

Gene Expression Analysis

A comprehensive gene expression analysis was conducted using microarray technology. The results indicated that this compound treatment induced a robust transcriptional response:

| Gene Category | Response |

|---|---|

| SA-related genes | Upregulated |

| JA-related genes | Downregulated |

The Gene Ontology (GO) enrichment analysis revealed that many upregulated genes were associated with the response to salicylic acid, confirming the compound's role in enhancing plant defense mechanisms .

Metabolism and Biotransformation

This compound undergoes significant metabolic transformations within plants and animals. In a study involving Hannover Wistar rats, various metabolites were identified following oral administration of radiolabeled this compound. Key findings include:

- Major Metabolites : The primary metabolites detected in urine included 5-CA-S-2200-NHM and 5-CA-MCBX-NDM, while in feces, compounds like 5-CA-2-HM-S-2200 were prominent .

- Metabolic Pathways : The biotransformation pathways suggest that this compound is extensively metabolized, with quantitative differences observed between male and female profiles but no significant qualitative differences .

Environmental Degradation

The environmental stability of this compound has been examined through photodegradation studies. Research indicates that this compound degrades under light exposure in aqueous systems:

| Condition | Degradation Rate |

|---|---|

| Buffered Aqueous Solution | Moderate |

| Synthetic Humic Water | High |

These findings are crucial for understanding the environmental impact and persistence of this compound in agricultural settings .

Case Study 1: Wheat Treatment

In a controlled study on wheat crops treated with this compound, researchers observed enhanced resistance to fungal infections compared to untreated controls. The treated plants exhibited higher chlorophyll content and improved overall health, correlating with the upregulation of SA-responsive genes.

Case Study 2: Rapeseed Response

Similar experiments on rapeseed demonstrated that this compound application resulted in significant reductions in fungal disease severity. The physiological benefits included increased yield and enhanced stress tolerance due to altered gene expression profiles favoring SA-mediated defense responses.

属性

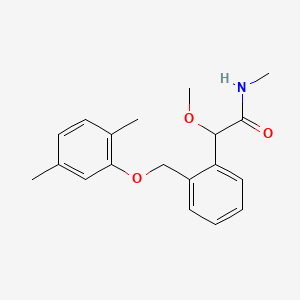

IUPAC Name |

2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-13-9-10-14(2)17(11-13)23-12-15-7-5-6-8-16(15)18(22-4)19(21)20-3/h5-11,18H,12H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPWCKVFIFAQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C(=O)NC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894968 | |

| Record name | Mandestrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173662-97-0 | |

| Record name | Mandestrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173662-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mandestrobin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173662970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mandestrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide; mandestrobin (RS)-2-methoxy-N-methyl-2-[α-(2,5-xylyloxy)-o-tolyl]acetamide; mandestrobin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-{2-[(2,5-dimethylphenoxy)methyl]phenyl}-2-methoxy-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANDESTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXB20U6Z56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。